molecular formula C7H5Cl2N3S B3299080 5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole CAS No. 898747-84-7

5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole

Cat. No.: B3299080
CAS No.: 898747-84-7
M. Wt: 234.11 g/mol
InChI Key: YPYACRDIWJRCJO-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole (: 80945-78-4, Molecular Formula: C7H5Cl2N3S) is a high-purity chemical intermediate designed for research and development applications. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, with chlorine substituents at the 5 and 7 positions and a reactive hydrazinyl group at the 2-position. This structure makes it a valuable precursor in organic synthesis, particularly for constructing more complex heterocyclic systems. Researchers utilize this compound primarily in pharmaceutical research. The benzothiazole nucleus is associated with potent biological activities, and derivatives are investigated as anticancer agents effective against various cancer cell lines, including mammary, ovarian, and colon cancers . Furthermore, benzothiazole derivatives demonstrate significant antimicrobial potential, with research indicating they can inhibit bacterial growth by targeting enzymes like DNA gyrase and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB) . The specific 2-hydrazinyl substitution is a key synthetic handle for generating novel derivatives, such as triazolo-thione hybrids, which have shown promising in vitro anthelmintic and antioxidant activities in scientific studies . This product is intended for research purposes only and is not classified as a drug or approved for any human or veterinary therapeutic use.

Properties

IUPAC Name

(5,7-dichloro-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3S/c8-3-1-4(9)6-5(2-3)11-7(12-10)13-6/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYACRDIWJRCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)NN)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole typically involves the reaction of 5,7-dichloro-2-aminobenzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

5,7-Dichloro-2-aminobenzothiazole+Hydrazine hydrateThis compound\text{5,7-Dichloro-2-aminobenzothiazole} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 5,7-Dichloro-2-aminobenzothiazole+Hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide, thiourea, or sodium alkoxide.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases and DNA gyrase, leading to the disruption of cellular processes. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives with Hydrazinyl Substituents

  • 7-Chloro-6-fluoro-2-hydrazino-1,3-benzothiazole (Compound V) This derivative, synthesized by reacting 2-hydrazino-1,3-benzothiazole with chalcones, exhibits anti-inflammatory and analgesic activity. The hydrazinyl group facilitates cyclization into pyrazolines, a key step in enhancing bioactivity .
  • 2-Hydrazino-1,3-benzothiazole (Compound 1) A precursor for pyrazoline synthesis, this compound lacks chloro substituents. Its lower lipophilicity compared to 5,7-dichloro derivatives may reduce membrane permeability, highlighting the importance of halogenation in optimizing pharmacokinetics .

Benzoxazole Analogs

  • The thiol (-SH) group at position 2 contrasts with the hydrazinyl (-NH-NH₂) group in the target compound, leading to divergent reactivity and biological pathways .
  • Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate (Compound 3)
    This benzoxazole-tetrazole hybrid demonstrates the versatility of heterocyclic systems. The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability compared to hydrazinyl groups, suggesting trade-offs between reactivity and stability .

Benzodithiazine Derivatives

  • N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2)
    The benzodithiazine core contains two sulfur atoms and a sulfonyl group (SO₂), increasing electron withdrawal and polarity compared to benzothiazole. This structural difference reduces lipophilicity but may improve solubility. The hydrazinyl group here is methylated, limiting its reactivity compared to the free hydrazine in the target compound .

  • 6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 5) This Schiff base derivative exhibits a planar structure due to conjugation between the hydrazinyl group and benzylidene moiety. The target compound’s dichloro substituents may hinder such planarity, affecting binding to enzymatic pockets .

Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole Not reported N-H (3235–3360), C=N (1645–1740) N-CH₃ (~3.3), aromatic H (~7.8–8.4)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine 271–272 (dec.) N-NH₂ (3235), SO₂ (1345, 1155) CH₃-7 (2.40), N-CH₃ (3.31)
6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine 313–315 (dec.) OH (3225), SO₂ (1340, 1160) N-CH₃ (3.66), N=CH (8.45)
7-Chloro-6-fluoro-2-hydrazino-1,3-benzothiazole Not reported N-H (~3200–3400) Aromatic H (~7.5–8.0)

Biological Activity

5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole (CAS No. 898747-84-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by the presence of hydrazine and benzothiazole moieties, which contribute to its reactivity and biological properties. The molecular formula is C7H5Cl2N3S, with a molecular weight of approximately 220.1 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to therapeutic effects.
  • Receptor Interaction : It may interact with various receptors, modulating signaling pathways that affect cell growth and survival.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa30 µg/mL
Candida tropicalis40 µg/mL

These results indicate that the compound exhibits moderate to potent antimicrobial activity compared to standard antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte).
Cell LineIC50 Value (µM)Reference
A431<10
Jurkat<15

The low IC50 values suggest that this compound is effective at inhibiting cell growth in these cancer cell lines.

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of this compound in combination with existing chemotherapy agents. Results indicated enhanced cytotoxicity when used in tandem with doxorubicin in breast cancer models, suggesting a potential for combination therapy in clinical settings.
  • Antimicrobial Resistance : Another case study focused on its use against multidrug-resistant strains of bacteria. The compound showed promising results in overcoming resistance mechanisms typically associated with conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,7-dichloro-2-hydrazinyl-1,3-benzothiazole, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, hydrazine hydrate reacts with a chlorinated benzothiazole precursor (e.g., ethyl [(5,7-dichloro-1,3-benzothiazol-2-yl)sulfanyl]acetate) under reflux in ethanol. Purification involves column chromatography (40% ethyl acetate in chloroform) and recrystallization from ethanol to achieve >95% purity .
  • Key Considerations : Monitor reaction progress via TLC. Use iodobenzene diacetate as an oxidizing agent for cyclization steps .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify hydrazinyl (-NH-NH₂) protons (δ 4.5–5.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • IR : Confirm N-H stretching (3200–3400 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
  • X-ray crystallography : Resolve dihedral angles between benzothiazole and substituents (e.g., 5.59° deviation in analogous structures) and hydrogen-bonding networks (e.g., C–H···N interactions at 3.58 Å) .

Advanced Research Questions

Q. How can the hydrazinyl group in this compound be functionalized for targeted biological applications?

  • Methodology :

  • Diazotization : Treat with NaNO₂/HCl at 0°C to generate diazonium intermediates, enabling coupling with aryl groups or azide incorporation .
  • Schiff base formation : React with aldehydes/ketones in ethanol under acidic catalysis to form hydrazone derivatives, enhancing antimicrobial activity .
    • Example : Reaction with 4-azidostyryl derivatives yields fluorogenic labels for bioorthogonal tagging .

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311G(d,p) basis sets. Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to assess electrophilicity .
  • NBO Analysis : Evaluate charge distribution on chlorine atoms (-0.45 e) and hydrazinyl nitrogen (-0.32 e) to predict nucleophilic attack sites .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

  • Data Analysis :

DerivativeSubstituentMIC (µg/mL)Target Activity
ParentH, Cl250Antimicrobial
6-MethylCH₃150Anticancer
FluoroF200Anti-inflammatory
  • Trends : Electron-withdrawing groups (Cl, F) enhance antimicrobial activity, while methyl groups improve lipophilicity for membrane penetration .

Q. How can crystallographic data resolve contradictions in reported reaction outcomes?

  • Case Study : Discrepancies in cyclization yields (40–85%) are linked to crystal packing effects. For example, π-π stacking (3.56–3.75 Å) in the solid state stabilizes intermediates, favoring higher yields in polar solvents (e.g., DMF vs. THF) .
  • Resolution : Use Hirshfeld surface analysis to quantify intermolecular interactions and optimize solvent polarity .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing derivatives under mild conditions?

  • Optimized Steps :

Use microwave-assisted synthesis (100°C, 20 min) for faster cyclization vs. traditional reflux (6–8 hours) .

Employ Pd/C catalysis for Suzuki-Miyaura coupling with aryl boronic acids (yield: 70–90%) .

  • Troubleshooting : Low yields may arise from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .

Q. How to design experiments comparing bioactivity across derivatives?

  • Workflow :

  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Docking studies : Use AutoDock Vina to simulate binding to C. albicans CYP51 (PDB: 1EA1). Prioritize derivatives with ΔG < -8 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole
Reactant of Route 2
5,7-Dichloro-2-hydrazinyl-1,3-benzothiazole

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